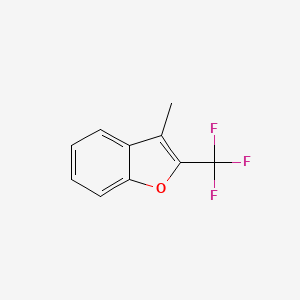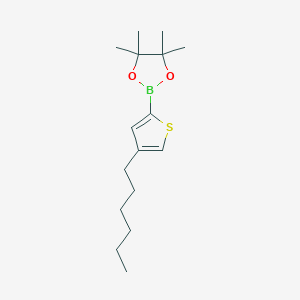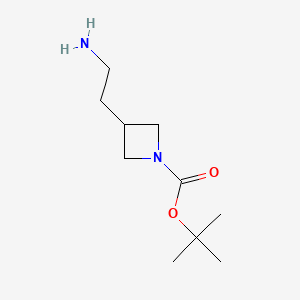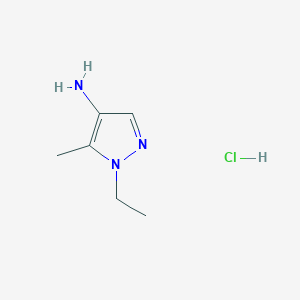
1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride
Overview
Description
1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13FN2O2 It is a derivative of piperidine, featuring a fluorine atom and a nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Nitration Reaction: Starting with 4-fluoroaniline, the compound undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group at the ortho position.
Piperidine Formation: The nitro-substituted compound is then reacted with piperidine in the presence of a suitable catalyst to form the piperidine ring.
Carboxylation Reaction: Finally, the piperidine derivative is subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Types of Reactions:
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution Reactions: Substitution reactions at the fluorine or nitro positions can yield different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of the nitro group can be achieved using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions tailored to the specific reagent.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated products.
Reduction Products: Amino derivatives resulting from the reduction of the nitro group.
Substitution Products: Different substituted derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate the effects of fluorinated and nitro-substituted compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorine and nitro groups on the phenyl ring can influence the compound's binding affinity and reactivity, leading to its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may interact with specific enzymes, modulating their activity.
Receptors: It can bind to receptors, triggering signaling pathways and cellular responses.
Pathways: The compound may affect various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
1-(4-Fluoro-2-nitrophenyl)piperidine-2-carboxylic acid hydrochloride is unique due to its specific structural features, including the fluorine and nitro groups. Similar compounds include:
1-(2-fluoro-4-nitrophenyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of piperidine.
1-(4-fluoro-2-nitrophenyl)propan-2-one: A ketone derivative with a different functional group.
These compounds share similarities in their fluorinated and nitro-substituted phenyl rings but differ in their core structures and functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4.ClH/c13-8-4-5-9(11(7-8)15(18)19)14-6-2-1-3-10(14)12(16)17;/h4-5,7,10H,1-3,6H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVXOOSRMTXORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Octahydropyrrolo[1,2-a][1,4]diazepin-5-one](/img/structure/B1387871.png)
![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1387872.png)


![ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387878.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387880.png)

![1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B1387882.png)
